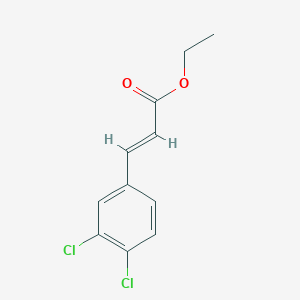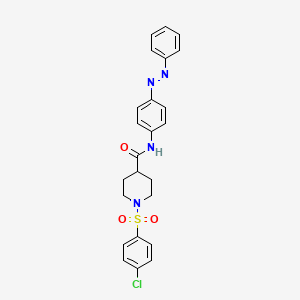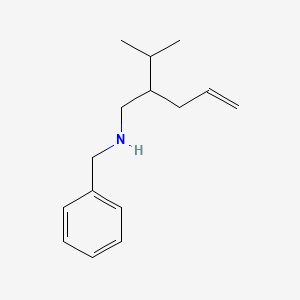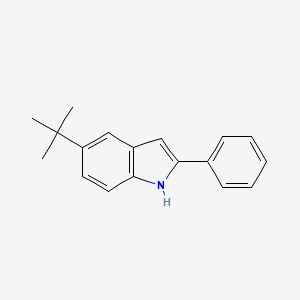
2-Nitro-4,5-dihydroxyphenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile is an organic compound characterized by the presence of both hydroxyl and nitro functional groups on a phenyl ring, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile typically involves the nitration of a suitable precursor, followed by the introduction of the acetonitrile group. One common method involves the nitration of 4,5-dihydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid to yield 4,5-dihydroxy-2-nitrobenzaldehyde. This intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions to form 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4,5-dihydroxy-2-nitrobenzenequinone.
Reduction: Formation of 2-(4,5-dihydroxy-2-aminophenyl)acetonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile: Similar structure but with methoxy groups instead of hydroxyl groups.
2-(4-nitrophenyl)acetonitrile: Lacks the hydroxyl groups present in 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile.
4,5-dihydroxy-2-nitrobenzaldehyde: Precursor in the synthesis of 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile.
Uniqueness
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
117568-28-2 |
|---|---|
Fórmula molecular |
C8H6N2O4 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H6N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1H2 |
Clave InChI |
UBLFQBDSTJATJY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B14137124.png)
![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one](/img/structure/B14137137.png)


![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)

![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)

